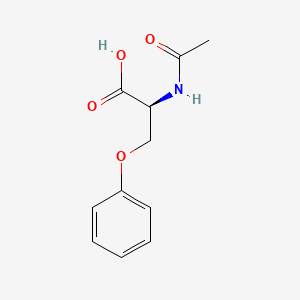
N-Acetyl-O-phenyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-O-phenyl-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetyl group attached to the nitrogen atom and a phenyl group attached to the oxygen atom of the serine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of L-serine with acetic anhydride to form N-acetyl-L-serine, which is then reacted with phenol in the presence of a catalyst to yield N-Acetyl-O-phenyl-L-serine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purify the product .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-O-phenyl-L-serine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield reduced derivatives. Substitution reactions may yield halogenated or other substituted derivatives .
Aplicaciones Científicas De Investigación
N-Acetyl-O-phenyl-L-serine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Acetyl-O-phenyl-L-serine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
N-Acetyl-O-phenyl-L-serine can be compared with other similar compounds such as:
N-Acetyl-L-serine: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain applications.
O-Phenyl-L-serine: Lacks the acetyl group, which may affect its reactivity and stability.
N-Acetyl-S-phenyl-L-cysteine: Contains a sulfur atom instead of an oxygen atom, which may confer different chemical and biological properties .
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Propiedades
Número CAS |
65445-69-4 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-phenoxypropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
Clave InChI |
HOQDKINBTPZKDS-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)N[C@@H](COC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(=O)NC(COC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


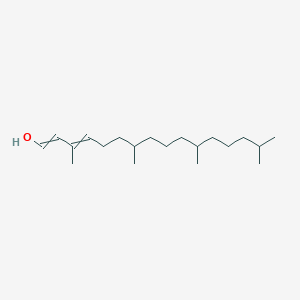

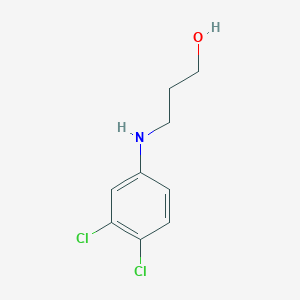


![3-[(2,4-Diethyloctyl)oxy]propan-1-amine](/img/structure/B14483609.png)
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14483612.png)
![Diethyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14483620.png)
![Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-](/img/structure/B14483621.png)
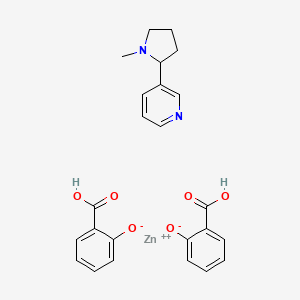
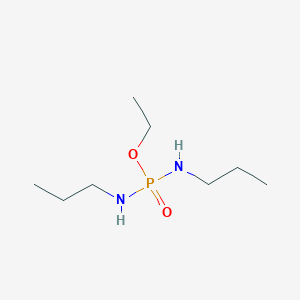
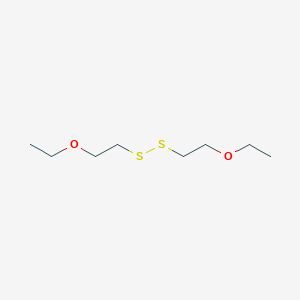
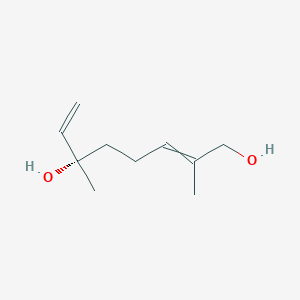
![1-(4-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14483635.png)
